1,5-Diphenylpentan-1-amine

Neuroscience Transporter Pharmacology Monoamine Release

Diphenylalkylamine analogs exhibit non-interchangeable pharmacology, invalidating generic substitution. This primary amine provides a defined tool for serotonin vs dopamine circuit dissection. - **Selective serotonin releasing agent**: EC50 = 37 nM (SERT) vs 150 nM (DAT) in rat synaptosomes (4-fold selectivity). - **Negative control for TAAR studies**: EC50 >10,000 nM at mTAAR5; contrasts with potent phenethylamines. - **HSP90α fragment hit**: Kd = 19,000 nM; quantifiable foothold for SAR optimization. - **Synthetic precursor**: Controlled quaternization to stable ammonium salts.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 21493-12-9
Cat. No. B3252248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylpentan-1-amine
CAS21493-12-9
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(C2=CC=CC=C2)N
InChIInChI=1S/C17H21N/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13,17H,7-8,11,14,18H2
InChIKeyKIASLMCWDJBDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diphenylpentan-1-amine: Core Properties & Baseline


1,5-Diphenylpentan-1-amine (CAS 21493-12-9) is a primary amine featuring a five-carbon aliphatic spacer linking two terminal phenyl rings [1]. This structure defines it as a member of the diphenylalkylamine class. Its physicochemical properties include a molecular weight of 239.36 g/mol and a calculated partition coefficient (logP) of approximately 4.1-4.4 [1], indicating significant lipophilicity. This baseline profile serves as the critical reference point for understanding its quantitative differentiation from other diphenylalkylamine analogs in research applications.

1,5-Diphenylpentan-1-amine Substitution Risks


Generic substitution within the diphenylalkylamine class is not scientifically defensible due to profound, quantifiable differences in target engagement profiles. As demonstrated by the evidence below, 1,5-diphenylpentan-1-amine exhibits a unique spectrum of biological activities that distinguishes it from closely related analogs. Its potency at the serotonin transporter (SERT) is more than four-fold greater than at the dopamine transporter (DAT) [1]. In stark contrast, other diphenylalkylamines in the same experimental system, such as the 1,1-diphenylpentan-1-amine isomer, display a dramatically different selectivity profile with nanomolar activity at the mu-opioid receptor [2]. Such divergent pharmacology invalidates any assumption of functional equivalence and underscores the necessity for product-specific procurement.

1,5-Diphenylpentan-1-amine Quantitative Evidence


Serotonin vs. Dopamine Transporter Selectivity

In a functional release assay using rat brain synaptosomes, 1,5-diphenylpentan-1-amine demonstrated an EC50 of 37 nM for inducing serotonin (5-HT) release via the serotonin transporter (SERT). For dopamine (DA) release via the dopamine transporter (DAT) under identical conditions, its EC50 was 150 nM [1]. This establishes a 4-fold higher potency for SERT-mediated release compared to DAT-mediated release.

Neuroscience Transporter Pharmacology Monoamine Release

HSP90alpha Binding Affinity

1,5-Diphenylpentan-1-amine was assessed for its binding affinity to human HSP90alpha using NMR spectroscopy. The experiment, which measured 2D1H-15N chemical shift perturbation, determined a dissociation constant (Kd) of 19,000 nM (19 µM) [1]. This provides a quantitative benchmark for its interaction with this specific protein folding chaperone, which is a key target in oncology research.

Cancer Biology Chaperone Inhibition NMR Spectroscopy

TAAR5 Agonist Activity

In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, 1,5-diphenylpentan-1-amine demonstrated agonist activity with an EC50 greater than 10,000 nM (>10 µM) [1]. This indicates weak agonist activity at this specific olfactory trace amine receptor. This profile differs from other phenethylamine and amphetamine analogs, which are often potent agonists at the related TAAR1 receptor, suggesting a divergent structure-activity relationship.

Olfactory Receptors Trace Amine Signaling GPCR Pharmacology

1,5-Diphenylpentan-1-amine Research Applications


Serotonergic vs. Dopaminergic Modulation

Procure this compound as a defined pharmacological tool for neuroscience studies requiring a small molecule with a quantifiable 4-fold selectivity for inducing serotonin release (EC50=37 nM) over dopamine release (EC50=150 nM) in rat synaptosomes. This specific ratio, established in [1], provides a predictable baseline for dissecting serotonergic and dopaminergic contributions to behavior or neurochemistry.

HSP90alpha Inhibitor Starting Point

This compound is appropriate for procurement as a chemical starting point in fragment-based or structure-guided drug discovery efforts aimed at inhibiting the HSP90alpha chaperone protein. Its measured binding affinity (Kd=19,000 nM) provides a weak but quantifiable foothold on the protein [2], suitable for initial structure-activity relationship (SAR) exploration and optimization.

Negative Control for TAAR Studies

This compound is an excellent candidate for use as a negative control in experiments focusing on trace amine-associated receptors (TAARs). Its demonstrated weak agonist activity at mouse TAAR5 (EC50 > 10,000 nM) [3] is in stark contrast to the potent, sub-micromolar activity exhibited by many structurally related phenethylamines at TAAR1. This makes it a valuable tool for establishing assay windows and confirming the selectivity of more potent TAAR ligands.

Quaternary Ammonium Salt Synthesis

Procure this compound as a key synthetic precursor for generating N,N,2,2-tetramethyl-1,5-diphenylpentan-1-aminium chloride and related quaternary ammonium salts . The well-defined structure of the parent amine allows for controlled quaternization, yielding stable, positively charged species with potential applications in chemical and pharmaceutical process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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